Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Overview

Description

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate is a useful research compound. Its molecular formula is C10H8BrNO2S and its molecular weight is 286.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate is a chemical compound with the CAS Number: 858671-74-6 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

pneumoniae . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Result of Action

pneumoniae . The specific molecular and cellular effects of this compound’s action are subjects of ongoing research.

Biochemical Analysis

Biochemical Properties

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through binding interactions, which can lead to changes in enzyme conformation and activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, modulating their activity and affecting the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under ambient temperature conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. For example, this compound may inhibit enzymes involved in the synthesis or degradation of certain metabolites, thereby altering their concentrations within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, this compound may bind to transport proteins that mediate its uptake into cells or its distribution to specific organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .

Biological Activity

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

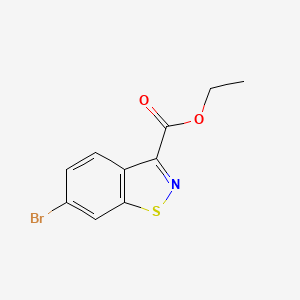

This compound features a benzothiazole ring system with a bromine substituent and an ethyl ester functional group. The structure can be represented as follows:

This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : this compound has shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 20 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

- Antifungal Activity : Similar compounds have been reported to possess antifungal properties against Candida species, with MIC values ranging from 16 to 32 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It may modulate receptor activities that influence cell proliferation and apoptosis .

Comparative Analysis with Related Compounds

A comparative analysis with other benzothiazole derivatives reveals the unique potency of this compound:

| Compound Name | Antibacterial MIC (µg/mL) | Anticancer IC50 (µM) |

|---|---|---|

| This compound | 20 - 50 | 10 - 30 |

| Benzothiazole derivative A | 40 - 80 | 15 - 40 |

| Benzothiazole derivative B | >100 | >50 |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A study published in MDPI showed that this compound effectively inhibited bacterial growth in vitro, suggesting it could be developed into a new class of antibiotics .

- Cancer Cell Line Evaluation : Research conducted by Chakraborti et al. demonstrated that derivatives similar to this compound exhibited promising results in inhibiting tumor growth in various cancer models .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Recent studies have highlighted the effectiveness of benzothiazole derivatives, including ethyl 6-bromo-1,2-benzothiazole-3-carboxylate, in exhibiting antimicrobial activities. The compound has been synthesized as part of a series of derivatives aimed at combating resistant strains of bacteria and fungi. For instance, research indicates that certain benzothiazole derivatives demonstrate potent activity against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents .

1.2 Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. This compound has been included in studies focusing on the inhibition of cancer cell proliferation. The compound's structure allows for modifications that can enhance its interaction with biological targets involved in cancer progression .

1.3 Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its functional groups allow it to undergo diverse chemical reactions, leading to the formation of new compounds with potential therapeutic applications. For example, it can be utilized in the synthesis of acetamide-linked benzothiazole derivatives that exhibit significant biological activity against various pathogens .

Materials Science

2.1 Polymer Chemistry

This compound is being explored for its applications in polymer chemistry. Its unique chemical structure can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research is ongoing to determine the optimal conditions for incorporating this compound into polymer formulations to create advanced materials with tailored properties .

2.2 Sensor Development

The compound's electronic properties are also being studied for use in sensor technology. Benzothiazole derivatives have shown promise in developing sensors for detecting environmental pollutants and biological markers due to their ability to undergo reversible redox reactions .

Agricultural Chemistry

3.1 Pesticide Development

In agricultural applications, this compound is being investigated as a potential pesticide or herbicide agent. Its efficacy against specific pests and pathogens can lead to the development of safer and more effective agricultural chemicals that minimize environmental impact while enhancing crop yield .

Data Table: Applications Overview

Case Studies and Research Findings

Case Study 1: Antitubercular Activity

A recent study synthesized several benzothiazole derivatives, including this compound, which were tested for their inhibitory effects on M. tuberculosis. The results showed that specific modifications to the benzothiazole ring significantly enhanced potency compared to standard treatments like isoniazid .

Case Study 2: Polymer Applications

Research conducted on incorporating this compound into polymer blends demonstrated improved mechanical properties and thermal stability under various conditions. This opens avenues for creating advanced materials suitable for high-performance applications in industries such as construction and automotive .

Properties

IUPAC Name |

ethyl 6-bromo-1,2-benzothiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOIGRSGHBJKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NSC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676435 | |

| Record name | Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858671-74-6 | |

| Record name | Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.